N-butyl-5-(2-ethylphenoxy)-1-pentanamine
Description
N-butyl-5-(2-ethylphenoxy)-1-pentanamine is a tertiary amine derivative characterized by a pentanamine backbone substituted with a butyl group at the nitrogen atom and a 2-ethylphenoxy moiety at the fifth carbon position. The 2-ethylphenoxy group introduces steric bulk and moderate lipophilicity, differentiating it from simpler alkylamines.
Properties
IUPAC Name |
N-butyl-5-(2-ethylphenoxy)pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-3-5-13-18-14-9-6-10-15-19-17-12-8-7-11-16(17)4-2/h7-8,11-12,18H,3-6,9-10,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUITBAMJSXBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of N-butyl-5-(2-ethylphenoxy)-1-pentanamine is best highlighted through comparisons with related amines, focusing on substituent effects, physicochemical properties, and biological activities. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity and Bioavailability The N-butyl group in this compound increases lipophilicity compared to unsubstituted 1-pentanamine (TPSA: ~26 Ų vs. ~45 Ų for polar analogs), enhancing membrane permeability . The 2-ethylphenoxy group provides moderate steric hindrance and electron-donating effects, contrasting with the electron-withdrawing nitro group in the 4-nitrophenoxy analog. This difference may influence metabolic stability and target binding .
Biological Activity While direct biological data for this compound is unavailable, structurally related compounds (e.g., quinolinyloxy-thiadiazolamines) demonstrate cytotoxic effects against cancer cell lines (e.g., A549, SK-MEL-2) . The phenoxy group’s aromaticity and substituent positioning (2-ethyl vs. 4-nitro) could modulate interactions with enzymes or receptors.
This may enhance stability in biological environments .
Regulatory and Safety Profiles N-butyl-substituted amines are documented in regulatory databases (e.g., EPA DSSTox), suggesting established safety protocols for handling .
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